3-(Dimethylamino)piperidin-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(dimethylamino)piperidin-4-ol |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-5-8-4-3-7(6)10/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
CWEOZAYREUYGGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCCC1O |
Origin of Product |
United States |
The Piperidine Scaffold: Fundamental Significance in Organic Synthesis
Overview of Piperidine (B6355638) Derivatives as Core Heterocyclic Structures
Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in nature and in the laboratory. nih.gov The piperidine ring is a saturated heterocycle, meaning it contains the maximum number of hydrogen atoms possible, which imparts a three-dimensional geometry that is often crucial for biological activity. This structural feature allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.
The versatility of the piperidine scaffold stems from its chemical stability and the reactivity of the nitrogen atom, which can be readily functionalized. nih.gov This allows for the synthesis of a diverse library of compounds with a wide range of physical, chemical, and biological properties.
Importance of Substituted Piperidines in Medicinal Chemistry and Organic Synthesis
The strategic placement of substituents on the piperidine ring is a key strategy in drug discovery. nih.gov The nature and position of these substituents can dramatically influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, substituted piperidines are found in numerous classes of drugs, including analgesics, antihistamines, and antipsychotics. nih.govtandfonline.com
From a synthetic standpoint, the development of stereoselective methods to access substituted piperidines is a major area of research. nih.govthieme-connect.com The ability to control the three-dimensional arrangement of atoms is critical, as different stereoisomers of a drug can have vastly different biological effects. Modern synthetic methodologies, such as multicomponent reactions and catalytic asymmetric synthesis, have provided powerful tools for the efficient construction of complex piperidine-containing molecules. rsc.org
Rationale for Academic Investigation of 3-(Dimethylamino)piperidin-4-ol
The compound this compound is of particular academic interest due to the presence of two key functional groups: a tertiary amine at the 3-position and a hydroxyl group at the 4-position. This specific substitution pattern, a 3-amino-4-hydroxypiperidine, is a privileged scaffold in medicinal chemistry. rsc.org The amino group can act as a hydrogen bond acceptor or a basic center, while the hydroxyl group can serve as a hydrogen bond donor or acceptor.
This bifunctional nature allows for a multitude of potential interactions with biological targets, making it an attractive building block for the design of novel therapeutic agents. nih.gov For example, the 3-hydroxy-4-aminopiperidine motif has been explored in the development of inhibitors for various enzymes and receptors. rsc.orgsigmaaldrich.com The dimethylamino group, specifically, can influence the compound's polarity, basicity, and binding interactions. The academic investigation of this compound is therefore driven by the desire to explore its synthetic accessibility and to understand how its unique structural features can be exploited in the development of new chemical entities with potential therapeutic applications.
Synthetic Methodologies for 3 Dimethylamino Piperidin 4 Ol and Its Analogs
Retrosynthetic Analysis of the 3-(Dimethylamino)piperidin-4-ol Skeleton
A retrosynthetic analysis of this compound breaks down the molecule into simpler, more accessible precursors. The key disconnections involve the carbon-nitrogen bonds within the piperidine (B6355638) ring and the carbon-carbon bond adjacent to the hydroxyl group. This analysis points towards two main synthetic strategies: building the piperidine ring from acyclic precursors or functionalizing a pre-existing piperidine or pyridine (B92270) ring. The latter often proves more efficient, utilizing commercially available starting materials like 4-piperidone (B1582916) or substituted pyridines. nih.govorganic-chemistry.org
Direct Synthesis Approaches to the Piperidine Core
Direct synthesis approaches are a cornerstone in the preparation of the piperidine core of this compound and its analogs. These methods can be broadly categorized into those that start from a pre-formed cyclic precursor, such as 4-piperidone, and those that construct the ring through cyclization reactions.
Utilization of 4-Piperidone Precursors
The use of 4-piperidone and its derivatives is a common and versatile strategy for synthesizing a wide array of substituted piperidines. youtube.comkcl.ac.ukresearchgate.net This approach allows for the introduction of various functional groups at different positions of the piperidine ring.
In one documented synthetic route, the nitrogen of a 4-piperidone derivative is protected with a mesyl group. This protection serves to deactivate the nitrogen, preventing it from interfering with subsequent reactions. Following protection, a dimethyl aldolization reaction can be employed to introduce a hydroxymethyl group at the 3-position. This is a crucial step towards establishing the 3,4-disubstituted pattern of the target molecule.
The efficiency of synthetic routes starting from 4-piperidones is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and temperature can significantly impact the yield and stereoselectivity of the reactions. For instance, the Dieckmann condensation, a key reaction for forming the piperidone ring from acyclic diesters, requires careful control of conditions to prevent side reactions like the retro-Dieckmann reaction. researchgate.net Research has focused on optimizing these conditions to maximize the yield of the desired piperidone intermediates. google.com
The following table outlines a general synthetic sequence starting from a 4-piperidone precursor:
| Step | Reaction | Reagents and Conditions | Key Transformation |
| 1 | N-Protection | Mesyl chloride, triethylamine | Formation of N-mesyl-4-piperidone |
| 2 | Aldol (B89426) Condensation | Formaldehyde, base (e.g., NaOH) | Introduction of a hydroxymethyl group at C3 |
| 3 | Reduction | Sodium borohydride | Reduction of the ketone to a hydroxyl group |
| 4 | Amination | Dimethylamine, reductive amination conditions | Introduction of the dimethylamino group |
| 5 | Deprotection | Acid or base hydrolysis | Removal of the mesyl protecting group |
Ring-Closing Reactions for Piperidine Formation
An alternative to functionalizing a pre-existing ring is to construct the piperidine skeleton through ring-closing reactions. This approach offers a high degree of flexibility in introducing substituents at various positions.
A widely employed method for the synthesis of piperidines is the hydrogenation of corresponding pyridine derivatives. nih.govorganic-chemistry.orgresearchgate.net This transformation effectively saturates the aromatic pyridine ring to yield the piperidine core. A variety of catalysts and reaction conditions can be used to achieve this, including heterogeneous catalysts like palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), as well as homogeneous catalysts. organic-chemistry.orgresearchgate.net The choice of catalyst and conditions can influence the stereochemical outcome of the reduction, which is particularly important when synthesizing chiral piperidine derivatives. dicp.ac.cn
The following table summarizes various catalytic systems used for the hydrogenation of pyridines to piperidines:
| Catalyst | Hydrogen Source | Conditions | Reference |
| 10% Rh/C | H₂ (5 atm) | 80 °C, water | organic-chemistry.org |
| Pd/C | Ammonium (B1175870) formate | Mild conditions | organic-chemistry.org |
| RuCl₃·xH₂O | Borane-ammonia (H₃N-BH₃) | - | organic-chemistry.org |
| Rhodium(I) complex | Formic acid/triethylamine | Transfer hydrogenation | dicp.ac.cn |
Alkene and Alkyne Cyclization Methodologies
The cyclization of substrates containing alkene or alkyne functionalities is a powerful method for piperidine synthesis. These reactions often involve intramolecular additions to the unsaturated bond, leading to the formation of the six-membered ring.
One notable approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate yields the piperidine ring. nih.govmdpi.com Palladium catalysis has also been utilized for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, resulting in 6-endo-cyclized piperidines. nih.gov However, this method may produce moderate yields and diastereomeric ratios. nih.gov
Another strategy involves the intramolecular cyclization of amides bearing an alkene group via hydride transfer. nih.gov This method is efficient for forming piperidines with tertiary amino groups, particularly in polar solvents like DMSO and DMF. nih.gov It is important to note that the presence of water can be detrimental, potentially leading to the formation of byproducts with an alcohol residue instead of the desired tertiary amine. nih.gov
Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes represents another versatile route to substituted piperidines. nih.gov The outcome of this reaction is highly dependent on the nature of the activating groups on the enophile, the ene component, and the specific Lewis acid employed. nih.gov For instance, activating the enophile with two ester groups can lead to a highly facile ene cyclization with excellent diastereoselectivity when catalyzed by MeAlCl2, affording trans-3,4-disubstituted piperidines. nih.gov Conversely, activation with a single ester group favors a thermal ene cyclization, as the reaction is not amenable to Lewis acid catalysis. nih.gov
| Method | Catalyst/Reagent | Key Features | Ref. |
| Intramolecular reductive hydroamination | Acid-mediated | Forms piperidine from alkyne precursors via an iminium ion intermediate. | nih.govmdpi.com |
| Intramolecular aminotrifluoromethanesulfinyloxylation | Palladium complex | Yields 6-endo-cyclized piperidines from alkene precursors. | nih.gov |
| Intramolecular amide cyclization | Hydride transfer | Efficient for forming tertiary amino piperidines in polar solvents. | nih.gov |
| Ene cyclization | Lewis acid (e.g., MeAlCl2) | Highly diastereoselective for trans-3,4-disubstituted piperidines with appropriate activating groups. | nih.gov |
Radical-Mediated Cyclizations
Radical cyclizations offer a distinct set of strategies for piperidine synthesis, often proceeding under mild conditions and exhibiting unique selectivity. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.
One such method involves the intramolecular radical C–H amination/cyclization. nih.govmdpi.com This can be achieved through electrolysis or with the use of copper(I) or copper(II) catalysts. nih.gov Another approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields but can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen atom transfer process. mdpi.com
Copper-catalyzed N-radical formation is a common theme in these cyclizations. mdpi.com For example, an N-radical can be generated and subsequently undergo a 1,5-hydrogen atom transfer (HAT), with the resulting carbon radical being trapped by carbon monoxide and a Cu(II) species to form an intermediate that cyclizes to the piperidine ring. mdpi.com
A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org This method can produce two of the four possible diastereoisomers with diastereomeric ratios ranging from 3:2 to 40:1, depending on the radical stabilizing group. acs.org Furthermore, the cyclization of a (triethylsilyl)vinyl-stabilized radical can yield a single diastereomer of the corresponding piperidine radical. acs.org
| Method | Catalyst/Initiator | Key Features | Ref. |
| Intramolecular C–H amination/cyclization | Electrolysis, Cu(I), or Cu(II) | Forms piperidine ring via C-H activation. | nih.gov |
| Cyclization of linear amino-aldehydes | Cobalt(II) | Effective for piperidine synthesis but may have byproducts. | mdpi.com |
| N-radical initiated cyclization | Copper catalyst | Involves 1,5-HAT and subsequent cyclization. | mdpi.com |
| 6-exo cyclization of stabilized radicals | - | Yields 2,4,5-trisubstituted piperidines with varying diastereoselectivity. | acs.org |
Intramolecular Amination and Hydroamination
Intramolecular amination and hydroamination reactions provide direct and atom-economical routes to the piperidine ring by forming a C-N bond through the addition of an amine to an alkene.
Brønsted acids, such as triflic acid or sulfuric acid, can catalyze the intramolecular hydroamination of protected alkenylamines. acs.orgresearchgate.net This method is effective for forming piperidines from aminoalkenes bearing an electron-withdrawing group on the nitrogen atom, with reactions typically conducted in toluene (B28343) at elevated temperatures. acs.orgresearchgate.net The reaction can exhibit diastereoselectivity, for instance, favoring the formation of the thermodynamically more stable trans-isomer in 2,5-disubstituted pyrrolidines. acs.org
Palladium catalysis has also been employed for intramolecular hydroamination. nih.gov For example, using 8-aminoquinoline (B160924) as a guiding group, a palladium catalyst can facilitate the intramolecular hydroamination of alkenes to form piperidines. nih.gov This reaction proceeds via a syn-addition and a proto-depalladation mechanism. nih.gov Ligand-free, palladium-catalyzed diastereoselective intramolecular allylic amination has also been demonstrated, where a chiral protecting group plays a crucial role in directing the stereochemical outcome. nih.gov
Furthermore, the intramolecular amination of methoxyamine-containing boronic esters, catalyzed by Morken et al., offers another pathway to piperidines. nih.gov The reaction proceeds through the formation of an N-B bond and a 1,2-metalate shift within a boron-intermediate. nih.gov
| Method | Catalyst/Reagent | Key Features | Ref. |
| Brønsted acid-catalyzed hydroamination | Triflic acid, Sulfuric acid | Cyclization of protected alkenylamines. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Palladium-catalyzed hydroamination | Palladium catalyst with guiding group | syn-addition mechanism. nih.gov | nih.gov |
| Palladium-catalyzed allylic amination | Ligand-free palladium | Diastereoselectivity controlled by a chiral protecting group. nih.gov | nih.gov |
| Intramolecular amination of boronic esters | Morken's catalyst | Proceeds via a boron-intermediate. nih.gov | nih.gov |
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry in 3,4-disubstituted piperidines like this compound is a significant synthetic challenge. Various diastereoselective and enantioselective strategies have been developed to control the relative and absolute configuration of the C-3 and C-4 stereocenters.
Diastereoselective and Enantioselective Approaches
The development of methods that allow for the selective formation of a single stereoisomer is paramount for the synthesis of biologically active compounds.
Controlling the stereochemistry at the C-3 and C-4 positions of the piperidine ring is crucial for synthesizing specific isomers of compounds like this compound. Several strategies have been employed to achieve this control.
One approach involves the palladium-catalyzed C(sp³)–H arylation of piperidine derivatives using a C(3)-linked aminoquinoline directing group. acs.org This method allows for the selective synthesis of cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org The reaction conditions are notable for being silver-free and using a low catalyst loading with an inexpensive base. acs.org Furthermore, the directing group can be removed under mild conditions to provide access to various functionalized piperidines. acs.org
Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes has also proven effective in producing trans-3,4-disubstituted piperidines with high diastereoselectivity (>200:1) when the enophile is activated with two ester groups and MeAlCl₂ is used as the catalyst. nih.gov
The substrate-controlled asymmetric total synthesis of biologically active compounds has been achieved by featuring a key step of direct synthesis of 2,3-epoxyamides from allyl amines. nih.gov For instance, starting from a non-carbohydrate 3-hydroxy-4,5-dehydropiperidine and using a tandem oxidation, a target intermediate was obtained in high yield and with complete anti-stereoselectivity, which was then used to synthesize the desired 3,4-epoxy-2-piperidone. nih.gov
A modular and highly diastereoselective [5+1] cycloaddition approach to piperidin-4-ols has been developed. nih.gov This one-pot synthesis proceeds via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov
| Method | Key Feature | Stereochemical Outcome | Ref. |
| Pd-catalyzed C(4)-H arylation | C(3) directing group | cis-3,4-disubstitution | acs.org |
| Lewis acid-catalyzed ene cyclization | Dienophile activation | trans-3,4-disubstitution | nih.gov |
| Tandem oxidation of dehydropiperidine | Substrate control | anti-3,4-epoxidation | nih.gov |
| Gold-catalyzed [5+1] cycloaddition | Ferrier rearrangement | High diastereoselectivity | nih.gov |
Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of piperidine derivatives. These auxiliaries are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer, after which they are removed.
One notable example is the use of a chiral hydrazone-based asymmetric synthesis to produce 1,3,4,5-tetrasubstituted piperidines. lookchem.com This non-carbohydrate approach allows for flexible substitution at the 5-position with fair to good enantiomeric excesses. lookchem.com The key step involves the reaction of the lithium aza-enolate of a chiral hydrazone with an electrophile. lookchem.com
Another strategy involves the use of a chiral protecting group that also acts as a chiral ligand in a palladium-catalyzed ligand-free diastereoselective intramolecular allylic amination, thereby controlling the product's stereochemistry. nih.gov
Metal-Catalyzed Asymmetric Hydrogenation and Cyclization
Metal-catalyzed asymmetric hydrogenation and related cyclization reactions represent a powerful and atom-economical approach for the synthesis of chiral piperidines from readily available unsaturated precursors. Iridium and rhodium-based catalysts, in particular, have demonstrated remarkable efficacy in achieving high levels of enantioselectivity and diastereoselectivity.
One prominent strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. This method allows for the direct conversion of flat, aromatic precursors into highly functionalized, three-dimensional piperidine rings. For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent yields and stereoselectivities. rsc.orgresearchgate.netrsc.org This approach is notable for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for the synthesis of complex piperidine derivatives. rsc.org While a direct synthesis of this compound using this method has not been explicitly detailed, the successful synthesis of related 2,5-disubstituted piperidines highlights its potential applicability.
Another powerful technique is the rhodium-catalyzed transfer hydrogenation of pyridinium salts. This reaction utilizes a chiral primary amine in the presence of a hydrogen source, such as formic acid, to induce chirality in the resulting piperidine ring through a transamination process. dicp.ac.cn This method has proven effective for a variety of substituted pyridiniums, offering a pathway to chiral piperidines with high diastereo- and enantioselectivities. dicp.ac.cn The scalability of this reaction further underscores its practical utility in synthetic chemistry. dicp.ac.cn
The table below summarizes representative results from metal-catalyzed asymmetric hydrogenations of pyridinium salts, showcasing the potential of these methods for synthesizing chiral piperidine cores relevant to this compound.
Table 1: Metal-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for the Synthesis of Chiral Piperidine Analogs
| Catalyst System | Substrate Type | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Ir/(S,S)-f-Binaphane | 5-Hydroxypicolinate Pyridinium Salts | cis-Hydroxypiperidine Esters | up to 96 | >20:1 | up to 97 | rsc.org |
| [RhCp*Cl2]2 / Chiral Amine | N-Benzylpyridinium Salts | Chiral Piperidines | High | High | High | dicp.ac.cn |
Organocatalytic Strategies for Stereocontrol
Organocatalysis has emerged as a complementary and often more environmentally benign alternative to metal catalysis for the asymmetric synthesis of complex molecules. These metal-free catalysts, typically small organic molecules, can activate substrates in a stereocontrolled manner, leading to the formation of chiral products with high enantiopurity. For the synthesis of substituted piperidines like this compound, several organocatalytic strategies have proven to be highly effective.
A cornerstone of organocatalytic piperidine synthesis is the aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. ntu.edu.sgrsc.org This reaction can be rendered highly enantioselective through the use of chiral organocatalysts, such as proline and its derivatives, or cinchona alkaloids. The intramolecular version of this reaction is particularly powerful for the construction of the piperidine ring. While a direct application to this compound is not extensively documented, the general methodology provides a clear blueprint for its potential synthesis.
Proline and its derivatives are versatile organocatalysts that can mediate a variety of asymmetric transformations, including aldol and Mannich reactions. nih.gov These reactions can be employed to construct key acyclic precursors that can be subsequently cyclized to form the desired piperidine ring with high stereocontrol. The use of proline-derived catalysts often leads to excellent yields and enantioselectivities under mild reaction conditions. sciforum.nettcichemicals.com
The following table presents data from various organocatalytic reactions that are pertinent to the synthesis of functionalized piperidine analogs, demonstrating the power of this approach for achieving stereocontrol.
Table 2: Organocatalytic Strategies for the Synthesis of Chiral Piperidine Precursors and Analogs
| Catalytic Method | Catalyst | Substrate Type | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| Intramolecular aza-Michael | Hayashi Catalyst | N,O-acetal derived Michael substrate | Lasubine analog | Good | High | Good | ntu.edu.sg |
| Asymmetric Aldol Reaction | (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | p-Nitrobenzaldehyde and cyclohexanone | Aldol adduct | High | 20:1 | 99 | sciforum.net |
| Asymmetric Michael Reaction | 3-Decyl-β-proline | β-Nitrostyrene and valeraldehyde | Michael adduct | High | High | - | nih.gov |
Chemical Transformations and Advanced Derivatization Strategies of 3 Dimethylamino Piperidin 4 Ol
Reactivity of the Hydroxyl Moiety on the Piperidine (B6355638) Ring
The tertiary hydroxyl group at the C-4 position of the piperidine ring is a key site for functionalization, although its reactivity is influenced by steric hindrance. Compared to the nitrogen nucleophiles within the molecule, the hydroxyl group is less nucleophilic. nih.gov Consequently, reactions such as esterification and etherification typically necessitate specific activation or more forcing reaction conditions to proceed efficiently.
Esterification: The formation of esters from the tertiary alcohol can be achieved using various modern coupling agents that activate the carboxylic acid. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are effective for the esterification of alcohols, even in the presence of amine functionalities, by forming a highly reactive acyl-triazine intermediate. researchgate.net The general scheme for such a transformation is presented below.
Etherification: The synthesis of ethers from the C-4 hydroxyl group can be accomplished through methods like the Williamson ether synthesis, although this requires the formation of the corresponding alkoxide with a strong base, which can be challenging in the presence of the acidic N-H proton of the piperidine ring. A more common and milder alternative is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to an ether under neutral conditions using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Table 1: Representative Reactions of the Hydroxyl Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | R-COOH, DMTMM, N-Methylmorpholine, THF | C-4 Ester Derivative |
| Etherification | R-OH, PPh₃, DEAD, Toluene (B28343), rt | C-4 Ether Derivative |
Reactivity of the Tertiary Amine Functionality
The exocyclic dimethylamino group is a tertiary amine, which is generally less nucleophilic than the secondary piperidine nitrogen. Its reactivity is primarily centered on its basicity and the ability of the nitrogen lone pair to engage with strong electrophiles.
N-Oxidation: The dimethylamino group can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic and steric properties of the substituent.
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, introduces a permanent positive charge and converts the dimethylamino group into a better leaving group, although this is often a side reaction during the N-alkylation of the piperidine ring if excess alkylating agent is used. researchgate.net
Transformative Reactions: While the dimethylamino group is typically considered a poor leaving group in nucleophilic substitution reactions, modern synthetic methods have been developed to enable its transformation. acs.org For instance, nickel-catalyzed C-N borylation can convert the dimethylamino group into a boryl moiety, which can then participate in a wide range of subsequent cross-coupling reactions. noaa.gov Additionally, under specific catalytic conditions (e.g., using Pd or Pt catalysts), tertiary amines can undergo C-C coupling reactions where an alkyl group is transferred, leading to the formation of longer-chain amines. rsc.org
Modifications of the Piperidine Nitrogen Atom
The secondary amine within the piperidine ring is the most nucleophilic site in the 3-(dimethylamino)piperidin-4-ol molecule and is readily functionalized. libretexts.org Standard protocols for the modification of secondary amines are applicable here, providing a straightforward handle for derivatization.
N-Acylation: The piperidine nitrogen can be easily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. libretexts.org This is often one of the most chemoselective reactions possible on this scaffold.
N-Alkylation: Direct N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net Another powerful method for N-alkylation is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. sciencemadness.org
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) under basic conditions yields sulfonamides. libretexts.org This not only adds a bulky, electron-withdrawing group but also removes the basicity of the piperidine nitrogen.
Table 2: Common Modifications of the Piperidine Nitrogen
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Acylation | R-COCl, Et₃N, CH₂Cl₂ | N-Acylpiperidine |
| N-Alkylation | R-X, K₂CO₃, DMF | N-Alkylpiperidine |
| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE | N-Alkylpiperidine |
| N-Sulfonylation | R-SO₂Cl, Pyridine (B92270), CH₂Cl₂ | N-Sulfonylpiperidine |
Regioselective and Chemoselective Transformations of this compound Derivatives
Achieving selectivity in the functionalization of this compound is crucial for the synthesis of well-defined derivatives. The inherent differences in the nucleophilicity of the functional groups (piperidine N-H > dimethylamino-N > C-4-OH) provide a basis for chemoselectivity. nih.gov
Selective functionalization can often be achieved by careful choice of reagents and reaction conditions. For example, acylation with one equivalent of an acylating agent under standard basic conditions will predominantly occur at the more nucleophilic piperidine nitrogen.
For reactions targeting the less reactive hydroxyl group, protection of the more reactive piperidine nitrogen is a common strategy. The N-H group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the piperidine nitrogen is protected as a carbamate, its nucleophilicity is significantly diminished, allowing for selective reactions at the hydroxyl or even the dimethylamino group under more forcing conditions. Subsequent deprotection unmasks the piperidine nitrogen.
Catalysis can also play a key role in directing regioselectivity. For instance, in related systems, copper-mediated catalysis has been shown to favor O-arylation, while palladium catalysis favors N-arylation, demonstrating how catalyst choice can switch the site of reaction between oxygen and nitrogen nucleophiles. nih.gov
Protocols for Advanced Derivatization
The fundamental reactions described above can be employed in multi-step sequences to construct complex molecules and libraries of compounds for various applications. Patent literature frequently describes the use of substituted piperidine-4-ol scaffolds as key intermediates in the synthesis of pharmacologically active agents. google.comgoogleapis.comgoogle.com
One-Pot and Tandem Reactions: Advanced protocols often involve one-pot or tandem reactions to improve synthetic efficiency. For example, a Mannich condensation reaction can be used to construct the piperidin-4-one skeleton, which can then be further functionalized. nih.gov A derivative of this compound could be incorporated into multi-component reactions, such as the Ugi or Passerini reactions, after suitable functional group manipulation.
Synthesis of Spirocyclic and Fused Systems: The piperidine core is a valuable building block for spirocyclic and fused heterocyclic systems. googleapis.com For instance, the hydroxyl group and the piperidine nitrogen could potentially participate in a cyclization reaction with a suitable bifunctional electrophile to form a bicyclic system.
Table 3: Examples of Advanced Derivatization Protocols
| Protocol | Description | Starting Material Example | Reagents/Conditions | Product Class |
|---|
Structural Characterization and Conformational Analysis of 3 Dimethylamino Piperidin 4 Ol
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of advanced spectroscopic techniques are employed to determine the precise structure of 3-(Dimethylamino)piperidin-4-ol, from its chemical connectivity to the three-dimensional arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. rsc.orgmdpi.com
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring are particularly informative. For instance, the coupling constants between adjacent protons can help determine their relative orientation (axial or equatorial). chemicalbook.com The signals for the dimethylamino group would appear as a characteristic singlet, while the protons on the piperidine ring would show more complex splitting patterns. mdpi.com
Table 1: Representative NMR Data for Substituted Piperidines This table is illustrative and shows typical chemical shift ranges for substituted piperidines. Actual values for this compound may vary.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Piperidine Ring Protons | 1.5 - 3.0 chemicalbook.com | 25 - 60 spectrabase.com |
| Dimethylamino Protons | ~2.2 mdpi.com | ~45 spectrabase.com |
| C-OH Carbon | - | 60 - 75 |
| C-N(CH₃)₂ Carbon | - | 50 - 65 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.orglibretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H), the amine group (C-N), and the carbon-hydrogen (C-H) bonds. oregonstate.edu
The O-H stretching vibration typically appears as a broad band in the region of 3700-3000 cm⁻¹, a feature that is hard to miss. libretexts.org The C-N stretching vibration of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range. docbrown.info The C-H stretching vibrations of the piperidine ring and dimethylamino group would be observed around 3000-2850 cm⁻¹. libretexts.org
Table 2: Expected IR Absorption Bands for this compound This table presents typical IR absorption ranges for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching | 3700 - 3000 libretexts.org | Strong, Broad |
| Amine (C-N) | Stretching | 1250 - 1020 docbrown.info | Medium to Strong |
| Alkane (C-H) | Stretching | 3000 - 2850 libretexts.org | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nih.govmiamioh.edu
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org For alcohols, the loss of a water molecule is a frequent fragmentation event. libretexts.org The fragmentation pattern of this compound would likely involve a combination of these pathways, leading to characteristic fragment ions. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov For a molecule like this compound, which has chiral centers, X-ray crystallography can unambiguously establish the spatial arrangement of the substituents on the piperidine ring. mdpi.com
The crystal structure would reveal the precise conformation of the piperidine ring and the orientation of the dimethylamino and hydroxyl groups. korea.ac.krnih.govmdpi.com This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group. korea.ac.kr
Conformational Analysis of the Piperidine Ring System
The piperidine ring is not planar and, similar to cyclohexane, can adopt several conformations. wikipedia.org The substituents on the ring influence the relative stability of these conformations. mdpi.comnih.gov
Preferred Ring Conformations (e.g., Chair Conformation)
The most stable conformation for the piperidine ring is typically a chair conformation. wikipedia.orgias.ac.in In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformations is determined by the steric and electronic interactions between the substituents. nih.govnih.gov
For this compound, the bulky dimethylamino group and the hydroxyl group will have a significant impact on the conformational equilibrium. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain. amherst.edu Therefore, the chair conformation with the dimethylamino and hydroxyl groups in equatorial positions is expected to be the most stable. However, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the dimethylamino group could potentially stabilize a conformation where one or both of these groups are in an axial position. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further insight into the preferred conformation in solution. researchgate.netmdpi.com The inversion of the tertiary amine group also contributes to the conformational dynamics of the molecule. rsc.org
Stereoelectronic Effects on Conformational Preferences
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the most stable conformation of a molecule. In the context of substituted piperidines, effects such as hyperconjugation are known to influence the orientation of substituents. For instance, in related piperidone structures, hyperconjugative interactions between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C-H) have been shown to stabilize a specific chair conformation.
In the case of this compound, several stereoelectronic interactions could be at play:
Intramolecular Hydrogen Bonding: A key interaction would be the potential for a hydrogen bond between the hydroxyl group at C4 and the nitrogen of the dimethylamino group at C3, or the ring nitrogen. The formation of such a bond would heavily favor a conformation that brings these two groups into close proximity.
Gauche Interactions: The relative orientation of the dimethylamino and hydroxyl groups would lead to gauche interactions, which could be either stabilizing or destabilizing depending on the specific dihedral angle and the potential for favorable orbital overlap.
Without specific experimental data such as NMR coupling constants, Nuclear Overhauser Effect (NOE) data, or high-resolution crystal structures, any discussion of the dominant conformation of this compound remains speculative. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to investigate these stereoelectronic effects and predict the lowest energy conformations.
Interconversion Barriers and Dynamics
The piperidine ring is not static and can undergo conformational interconversion, most notably the chair-to-chair flip. The energy barrier for this process is influenced by the substituents on the ring. For this compound, the interconversion dynamics would involve the simultaneous reorientation of both the dimethylamino and hydroxyl groups.
The rate of this interconversion can be studied using dynamic NMR spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (activation energy, ΔG‡) for the conformational exchange. However, no such studies appear to have been published for this compound.
The energy barriers for interconversion would be influenced by:
Steric Hindrance: The bulky dimethylamino group would likely increase the energy barrier for the chair flip compared to an unsubstituted piperidine.
In the absence of dedicated research on this compound, a detailed and data-supported analysis of its structural characterization and conformational dynamics is not possible. Future research employing a combination of experimental techniques like NMR spectroscopy and X-ray crystallography, alongside computational studies, would be necessary to elucidate the intricate structural features of this compound.
Computational Chemistry and Quantum Mechanical Studies on 3 Dimethylamino Piperidin 4 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. rsc.orgresearchgate.netepa.govchemrxiv.org DFT has been widely used to elucidate the relationship between the electronic structure and properties of various molecules. sigmaaldrich.com
Geometry Optimization and Energetic Landscapes
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(Dimethylamino)piperidin-4-ol, with its flexible piperidine (B6355638) ring and rotatable bonds, there are several possible conformations.
Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would identify the most stable conformer(s) of this compound. sigmaaldrich.com The energetic landscape can be explored by performing a potential energy surface (PES) scan, which involves systematically changing specific dihedral angles and calculating the corresponding energy. sigmaaldrich.com This would reveal the energy barriers between different conformations and help in understanding the molecule's flexibility.
Illustrative Data Table: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-O (hydroxyl) | 1.425 Å |
| C-N (ring) | 1.470 Å | |
| C-N (dimethylamino) | 1.465 Å | |
| Bond Angle | C-O-H | 108.5° |
| C-N-C (ring) | 111.0° | |
| C-N-C (dimethylamino) | 112.5° | |
| Dihedral Angle | H-O-C-C | 178.5° |
Vibrational Frequencies and Spectroscopic Correlation
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of experimental bands to specific molecular vibrations. nih.govschrodinger.com This correlation is a powerful tool for confirming the structure of a synthesized compound. nih.gov
Illustrative Data Table: Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H stretch | Hydroxyl | 3550 |
| N-H stretch | Piperidine | 3350 |
| C-H stretch | Aliphatic | 2950-2850 |
| C-O stretch | Alcohol | 1050 |
| C-N stretch | Amine | 1150 |
Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature.
Illustrative Data Table: MEP Surface Extrema
| Region | Atom(s) | V_min (kcal/mol) | V_max (kcal/mol) |
| Negative | Oxygen (hydroxyl) | -45.5 | - |
| Negative | Nitrogen (dimethylamino) | -38.2 | - |
| Positive | Hydrogen (hydroxyl) | - | +55.8 |
| Positive | Hydrogen (piperidine N-H) | - | +48.1 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich nitrogen and oxygen atoms. The LUMO would likely be distributed over the carbon skeleton. The HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and its potential for electronic transitions. schrodinger.comscispace.com
Illustrative Data Table: FMO Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | 1.15 |
| HOMO-LUMO Gap (ΔE) | 7.40 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | -1.15 |
| Electronegativity (χ) | 2.55 |
| Chemical Hardness (η) | 3.70 |
High-Level Ab Initio and Post-Hartree-Fock Methods for Accurate Energy Calculations
While DFT is a powerful and widely used method, for even more accurate energy calculations, high-level ab initio and post-Hartree-Fock methods can be employed. nih.govresearchgate.netnih.govmdpi.com These methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is the interaction between electrons that is not fully accounted for in the Hartree-Fock approximation. vasp.at
These computationally more demanding methods are often used to benchmark the results obtained from DFT calculations and to obtain highly accurate values for properties like reaction energies and activation barriers. For this compound, such calculations would provide a very precise determination of its conformational energies and the energetics of any potential chemical reactions it might undergo.
Quantum Chemical Topology (QCT) and Noncovalent Interaction (NCI) Analysis
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. sciencesconf.orgresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that partitions the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and noncovalent interactions.
Noncovalent Interaction (NCI) analysis is a computational tool that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and between molecules. nih.gov For this compound, QTAIM and NCI analysis would be particularly useful for characterizing the intramolecular hydrogen bond that may form between the hydroxyl group and the dimethylamino group. These analyses would provide a detailed picture of the strength and nature of this and other noncovalent interactions, which are crucial for determining the molecule's preferred conformation and its interactions with other molecules.
Illustrative Data Table: QTAIM Parameters for a Potential Intramolecular Hydrogen Bond
| Bond Critical Point | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |
| O-H···N | 0.025 a.u. | +0.085 a.u. |
Computational Simulation of Reaction Mechanisms and Transition States in Piperidine Derivatives
Computational chemistry and quantum mechanics have become indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis and transformation of piperidine derivatives. nih.gov These theoretical methods allow researchers to map out reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the rate and outcome of a chemical reaction. By providing a molecular-level understanding of these processes, computational studies can guide the optimization of reaction conditions and the design of novel synthetic routes. researchgate.net
Methodologies in Practice
A common and powerful approach for these investigations is Density Functional Theory (DFT) . researchgate.netmdpi.com DFT methods provide a good balance between computational cost and accuracy for calculating the electronic structure and energies of molecules. researchgate.net This allows for the detailed exploration of potential energy surfaces, which map the energy of a chemical system as a function of its geometry. Key points on this surface, such as minima (reactants, intermediates, products) and saddle points (transition states), can be located and characterized.
For more complex systems, such as enzymatic reactions or reactions in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.gov In this approach, the core reacting part of the system is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described using a more computationally efficient MM force field. nih.gov
Case Studies on Piperidine Derivatives
While specific data on this compound is unavailable, several studies on related piperidine derivatives illustrate the power of these computational techniques.
Nucleophilic Aromatic Substitution (SNAr) Reactions: Computational studies have been used to investigate the SNAr reaction of dinitropyridines with piperidine. researchgate.netresearchgate.net These studies, using DFT, have shown that the reaction proceeds through the formation of a Meisenheimer complex intermediate. researchgate.net Calculations can determine the activation energies for both the formation and the decomposition of this intermediate, identifying the rate-determining step of the reaction. researchgate.net For instance, one study found that the decomposition of the Meisenheimer complex was the slow step in an uncatalyzed reaction, but the intervention of a base catalyst significantly lowered this barrier. researchgate.net
Knoevenagel Condensation: The mechanism of the piperidine-catalyzed Knoevenagel condensation has been detailed using computational methods. acs.org These studies reveal the roles of various intermediates, such as carbinolamine, iminium, and enolate ions. acs.org By calculating the free energy barriers for each step, the rate-determining step can be identified, which in this case was the formation of the iminium ion. acs.org
Intramolecular Cyclization: The synthesis of the piperidine ring itself often involves intramolecular cyclization reactions. nih.govnih.gov DFT calculations have been instrumental in understanding the mechanisms of these reactions, for example, in copper-catalyzed intramolecular C-H amination to form piperidines. acs.org These studies can propose catalytic cycles, such as a Cu(I)/Cu(II) pathway, and explain how factors like the ligands on the metal catalyst can influence the reaction's efficiency. acs.org
Illustrative Research Findings
The data generated from these computational studies are typically presented in tables that quantify the energetic aspects of the reaction pathway. Although specific data for this compound is not available, the following table provides a hypothetical, illustrative example of the type of data that would be generated for a reaction involving a piperidine derivative.
| Reaction Step | Species | Description | Relative Free Energy (kcal/mol) | Activation Energy (kcal/mol) |
| 1 | Reactants | Starting Materials | 0.0 | - |
| 2 | TS1 | First Transition State | +21.6 | 21.6 |
| 3 | Intermediate 1 | Meisenheimer Complex | -5.2 | - |
| 4 | TS2 | Second Transition State | +14.8 | 20.0 |
| 5 | Products | Final Products | -10.7 | - |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Such data allows chemists to visualize the entire reaction landscape, understand which steps are kinetically challenging, and devise strategies to overcome these barriers, for example, by changing the catalyst or solvent. researchgate.netacs.org
Strategic Applications of 3 Dimethylamino Piperidin 4 Ol in Organic Synthesis
Role as a Chiral Building Block for Complex Molecule Construction
The inherent chirality and functional group arrangement of 3-amino-4-hydroxypiperidine derivatives make them valuable starting materials for the synthesis of more complex molecular architectures.
While specific examples detailing the direct use of 3-(Dimethylamino)piperidin-4-ol in the total synthesis of natural products are not extensively documented in readily available literature, the broader class of 3-amino-4-hydroxypiperidines serves as a key structural motif. Synthetic strategies often target the core 4-amino-3-hydroxypiperidine (B1396542) structure, which can be subsequently elaborated. nih.govrsc.org For instance, the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been achieved through various methods, including asymmetric hydrogenation, demonstrating the importance of controlling the stereochemistry at the C3 and C4 positions. nih.govrsc.org This core is a vital precursor for various pharmaceutically relevant compounds.
The synthesis of enantiopure trisubstituted piperidines has been accomplished using chiral epoxyaziridines and α-amino esters, highlighting a method to construct the piperidine (B6355638) ring with high chemo- and regioselectivity. core.ac.uk Furthermore, 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate has been identified as an excellent building block for producing both cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine (B1204564) derivatives. acs.org These examples underscore the utility of highly functionalized piperidine precursors in constructing complex, enantiopure molecules, a role for which this compound is conceptually well-suited.
The 3-aminopiperidin-4-ol (B3267591) framework is a valuable precursor for a variety of other nitrogen-containing heterocyclic systems. The strategic placement of the amino and hydroxyl groups allows for a range of chemical transformations to build new ring systems. For example, derivatives of piperidine can be used to synthesize perimidines, a class of N-heterocycles with significant applications in medicinal and materials science. nih.gov The synthesis of these compounds often involves the condensation of a diamine with a carbonyl compound, a transformation where a 3-aminopiperidin-4-ol derivative could potentially serve as the diamine equivalent after appropriate functional group manipulation.
The versatility of the piperidine ring system is further demonstrated by its use in constructing complex scaffolds such as 4-aryl tetrahydroquinolines through iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides, followed by cyclization of the resulting chiral propylamines. nih.gov Although not a direct conversion of the piperidine ring itself, this illustrates how chiral amine precursors, a category that includes derivatives of this compound, are instrumental in the synthesis of other complex heterocyclic structures.
Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds
The unique structure of this compound makes it an attractive scaffold for the development of new and efficient synthetic methods.
Cascade and Multicomponent Reaction Strategies
Cascade reactions, where a series of intramolecular transformations occur in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient strategies for building molecular complexity. nih.govnih.govnih.gov The piperidine scaffold is a common target in the development of such reactions. researchgate.net
The synthesis of complex piperidine scaffolds can be achieved through MCRs that create multiple stereogenic centers in a single operation. researchgate.net These reactions often employ readily available starting materials and can generate a diverse range of products with high atom economy. For instance, a three-component reaction involving an aldehyde, an amine, and a dienophile can lead to the formation of functionalized piperidines. nih.gov
While specific examples utilizing this compound in cascade or multicomponent reactions are not prevalent in the literature, its bifunctional nature makes it a promising substrate or catalyst for such transformations. For example, it could participate in a multicomponent reaction as the amine component, leading to the incorporation of the dimethylamino-piperidin-4-ol scaffold into a more complex molecule.
Table 3: Common Multicomponent Reactions
| Reaction Name | Components | Product |
| Biginelli Reaction | Aldehyde, β-keto ester, urea | Dihydropyrimidinone |
| Ugi Reaction | Aldehyde, amine, isocyanide, carboxylic acid | α-acylamino amide |
| Passerini Reaction | Aldehyde, isocyanide, carboxylic acid | α-acyloxy carboxamide |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, ammonia | Dihydropyridine |
Hydrogen Borrowing and Transfer Hydrogenation Chemistry
Hydrogen borrowing, also known as transfer hydrogenation, is a powerful and environmentally friendly synthetic strategy. researchgate.net In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to a carbonyl compound. This intermediate then undergoes a reaction, such as condensation with an amine to form an imine, before the catalyst returns the hydrogen to reduce the imine to a new amine. researchgate.net This methodology avoids the use of stoichiometric oxidizing and reducing agents, with water often being the only byproduct. nih.gov
The synthesis of functionalized piperidinols can be achieved through iridium-catalyzed borrowing hydrogen methodology, combining a triol with a primary amine. researchgate.netchemrxiv.org This approach allows for the direct synthesis of 4-piperidinols from acyclic precursors. The general mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent intramolecular cyclization and reduction. researchgate.net
Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts provides another efficient route to chiral piperidines. dicp.ac.cn This method utilizes a chiral primary amine and a hydrogen source like formic acid to achieve a reductive transamination, inducing chirality on the piperidine ring. dicp.ac.cn
Given its amino alcohol structure, this compound and its derivatives are well-suited for applications in hydrogen borrowing and transfer hydrogenation chemistry, either as substrates or as ligands for the metal catalysts. The development of such reactions would provide a sustainable and efficient pathway to a variety of chiral piperidine derivatives.
Unable to Generate Article on the Strategic Applications of this compound in C-H Activation and Selective Functionalization
Following a comprehensive search of publicly available scientific literature and patent databases, no specific information was found regarding the use of the chemical compound This compound in the field of C-H activation and selective functionalization.
General searches on piperidine derivatives did reveal their broad application in catalysis and organic synthesis, including some instances of C-H functionalization. Nevertheless, none of these sources mentioned this compound specifically.
Given the strict requirement to focus solely on the chemical compound “this compound” and its applications in C-H activation and selective functionalization as per the provided outline, the absence of relevant data precludes the generation of an accurate and informative article on this topic. Creating content without supporting evidence would not meet the standards of scientific accuracy.
Therefore, the requested article section on "6.3.3. C-H Activation and Selective Functionalization" for this compound cannot be provided at this time due to a lack of available information in the public domain.
Future Perspectives and Research Directions
Advancements in Sustainable Synthesis of 3-(Dimethylamino)piperidin-4-ol
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and minimize environmental impact. mdpi.com Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes. Current methods for creating substituted piperidines, a class of compounds to which this compound belongs, often involve multi-step processes and the use of hazardous reagents. mdpi.comnih.gov
Green chemistry approaches, such as the use of water as a solvent, non-toxic catalysts, and solvent-free reactions, are being explored for the synthesis of piperidine (B6355638) derivatives. ajchem-a.comfigshare.comnih.gov For instance, water-mediated intramolecular cyclization has been shown to be an effective green method for producing piperidinols. mdpi.com The development of catalytic systems, including both metal-based and organocatalysts, that can operate under milder conditions and with higher atom economy will be a key area of advancement. nih.gov Researchers are also investigating one-pot reactions that combine several synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage. nih.gov
Recent breakthroughs include a modular approach that significantly shortens the synthesis of valuable piperidines from as many as 17 steps down to just 2-5, a method that also lessens the dependence on expensive and toxic heavy metals like palladium. news-medical.net Another eco-friendly method involves the synthesis of thiophene-based Schiff bases with piperidine rings without the use of any catalysts or solvents. acgpubs.org These advancements highlight a clear trend towards more environmentally benign and efficient production of complex molecules like this compound.
Integration of Machine Learning and Artificial Intelligence in Reaction Design
The development of automated synthesis robots, controlled by AI, represents a significant leap forward. sciencedaily.com These systems can autonomously perform experiments, analyze the results in real-time, and use that data to refine their understanding of the chemistry and decide on the next set of reactions to perform. sciencedaily.com This iterative process of learning and experimentation can rapidly identify the most efficient and effective ways to synthesize complex molecules. youtube.com The integration of AI into the design-make-test-analyze cycle of chemical research promises to accelerate the discovery and development of new molecules and materials. mit.edu
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The inherent structural features of this compound, including its chiral centers and basic nitrogen atoms, make its derivatives promising candidates for use as organocatalysts. Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to traditional metal-based catalysts. nih.govcam.ac.uk
Future research will likely explore the potential of derivatives of this compound to mediate a variety of catalytic transformations. Given its structure, it could be particularly effective in reactions that involve the formation of carbon-carbon and carbon-heteroatom bonds. For instance, modified versions of this piperidinol could be designed to act as bifunctional catalysts, where one part of the molecule activates the nucleophile and another part activates the electrophile.
The development of novel organocatalysts based on the piperidine scaffold is an active area of research. capes.gov.br Scientists are designing and synthesizing new prolinamide-based catalysts for enantioselective reactions and exploring their application in the synthesis of complex molecules. nih.gov The unique stereochemistry of this compound could be exploited to control the three-dimensional arrangement of atoms in the products of these reactions, leading to the synthesis of enantiomerically pure compounds.
Development of High-Throughput Screening for New Synthetic Applications
High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of thousands of different compounds or reaction conditions. sintef.no In the context of this compound, HTS can be employed to accelerate the discovery of new synthetic applications for this compound and its derivatives.
By using automated robotic systems, researchers can perform a large number of reactions in parallel, varying the substrates, reagents, and catalysts. chemspeed.comsigmaaldrich.com This allows for the efficient exploration of a vast chemical space to identify new reactions where this compound or its derivatives can act as effective catalysts or building blocks. For example, a library of derivatives could be screened for their ability to catalyze a specific transformation, leading to the rapid identification of the most active and selective catalyst. nih.gov
Miniaturized high-throughput experimentation methods, where reactions are performed on a milligram scale, have been successfully used to overcome synthetic challenges in drug discovery. epa.gov This approach allows for the rapid optimization of reaction conditions and the exploration of structure-activity relationships. The integration of HTS with advanced analytical techniques, such as mass spectrometry, enables the rapid analysis of the reaction outcomes, further accelerating the discovery process. sintef.no
Synergistic Approaches Combining Computational and Experimental Research
The future of chemical research lies in the powerful synergy between computational modeling and experimental validation. mdpi.comresearchgate.netjournalgrid.com For a molecule like this compound, this integrated approach can provide deep insights into its reactivity and guide the design of new experiments.
Computational methods, such as density functional theory (DFT) and molecular docking, can be used to study the electronic properties, reactivity, and potential interactions of this compound and its derivatives. researchgate.netnih.govnih.gov These in silico studies can help to predict the most likely reaction pathways, identify potential binding partners for catalytic applications, and rationalize experimental observations. nih.govrsc.org For example, computational analysis was used to understand the enhanced activity of an engineered amine dehydrogenase in the synthesis of chiral amino alcohols. frontiersin.org
The predictions from computational models can then be tested and validated through targeted experiments in the laboratory. The experimental results, in turn, provide valuable data that can be used to refine and improve the computational models, creating a feedback loop that accelerates the pace of discovery. This combination of theoretical and practical approaches has already been successfully applied to the discovery of new enzyme inhibitors and the development of novel catalytic systems. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
